molecular formula C23H22O6 B10850303 Mangostenone G

Mangostenone G

Cat. No.: B10850303
M. Wt: 394.4 g/mol
InChI Key: SEGCUVJLNASWOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mangostenone G typically involves the extraction of xanthones from the pericarp of Garcinia mangostana. The extraction process often employs solvents such as ethanol or methanol . The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of advanced chromatographic techniques ensures the efficient separation and purification of this compound from other xanthones and impurities .

Mechanism of Action

Mangostenone G exerts its effects through multiple molecular targets and pathways:

    Anticancer Activity: Induces apoptosis in cancer cells by activating pro-apoptotic proteins such as BAX and caspases.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

    Antioxidant Activity: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Comparison with Similar Compounds

Mangostenone G is unique among xanthones due to its specific prenylation pattern. Similar compounds include:

    Alpha-mangostin: Another prenylated xanthone with potent anticancer and anti-inflammatory properties.

    Gamma-mangostin: Known for its strong antioxidant activity.

    Mangostanol: Exhibits similar pharmacological activities but differs in its structural features.

This compound stands out due to its distinct molecular structure and the specific biological activities it mediates.

Properties

Molecular Formula

C23H22O6

Molecular Weight

394.4 g/mol

IUPAC Name

4,8,10-trihydroxy-9-(3-methylbut-2-enyl)-2-prop-1-en-2-yl-1,2-dihydrofuro[3,2-a]xanthen-11-one

InChI

InChI=1S/C23H22O6/c1-10(2)5-6-12-14(24)8-18-20(21(12)26)22(27)19-13-7-16(11(3)4)29-23(13)15(25)9-17(19)28-18/h5,8-9,16,24-26H,3,6-7H2,1-2,4H3

InChI Key

SEGCUVJLNASWOR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C(=C3)O)OC(C4)C(=C)C)O)C

Origin of Product

United States

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